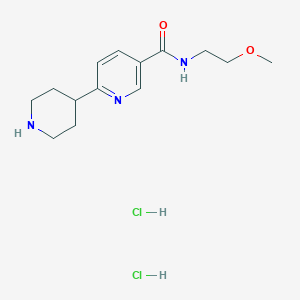![molecular formula C18H21N3O B1413395 5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one CAS No. 2034155-52-5](/img/structure/B1413395.png)
5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one
Vue d'ensemble
Description
5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one, commonly referred to as DMAP, is a cyclohexenone-based compound that has been used in a variety of scientific research applications. DMAP has a wide range of biochemical and physiological effects, making it an important tool for scientists and researchers in the field of biochemistry and pharmacology.
Applications De Recherche Scientifique
Metabolism and Toxicity Studies
Metabolism of Heterocyclic Amines : Heterocyclic amines (HAs), such as those formed during the cooking of meat and fish, have been studied for their metabolism in humans and rodents. These studies highlight the role of specific enzymes in the bioactivation and detoxification of HAs, providing insights into the molecular mechanisms underlying their health effects (Turteltaub et al., 1999).
Exposure to Carcinogenic Heterocyclic Amines : Research has quantified human exposures to carcinogenic HAs in food, contributing to understanding the dietary risk factors associated with cancer. This research is crucial for developing dietary guidelines and cancer prevention strategies (Wakabayashi et al., 1993).
Environmental and Occupational Health
- Environmental Exposure to Solvents : Studies on the environmental concentration of solvents and their metabolites in workers provide important data for occupational health, particularly for individuals exposed to compounds like n-hexane and cyclohexane. These studies help in assessing the health risks associated with solvent exposure and developing safety guidelines (Perbellini et al., 1980).
Cancer Research
Role in Cancer Research : The study of HAs and their mutational fingerprints in experimental animals has contributed to understanding the molecular basis of cancer. This research aids in identifying potential biomarkers for cancer risk assessment and developing strategies for cancer prevention (Nagao et al., 1996).
Dietary Assessment of Xenobiotics : Pilot studies assessing the intake of xenobiotics derived from food processing in human samples shed light on the dietary sources of potentially harmful compounds. This research is vital for evaluating the impact of diet on health and for informing public health recommendations (Zapico et al., 2022).
Propriétés
IUPAC Name |
5,5-dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-13-9-17(21(20-13)15-7-5-4-6-8-15)19-14-10-16(22)12-18(2,3)11-14/h4-10,19H,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWVRFSNLHRTRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC2=CC(=O)CC(C2)(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















